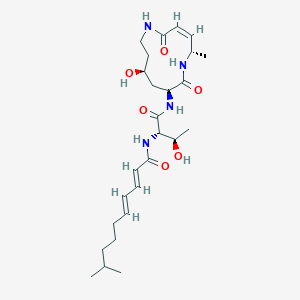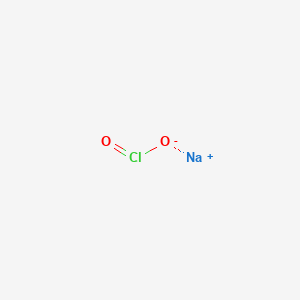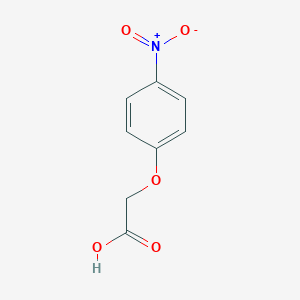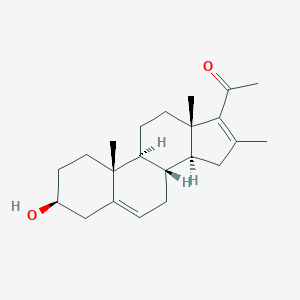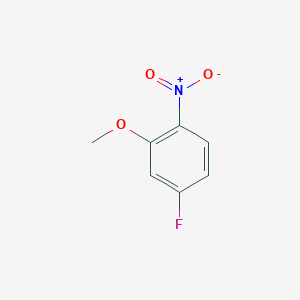
5-氟-2-硝基苯甲醚
概述
描述
5-Fluoro-2-nitroanisole is a chemical compound that is part of the broader class of nitroanisoles, which are characterized by a nitro group (-NO2) and a methoxy group (-OCH3) attached to a benzene ring. The specific position of the fluoro and nitro substituents on the benzene ring can significantly influence the chemical and physical properties of the compound, as well as its reactivity in various chemical reactions.
Synthesis Analysis
The synthesis of fluoronitro alkanes, which are structurally related to 5-Fluoro-2-nitroanisole, has been achieved through a multi-step process involving the displacement of iodide from perfluoroalkanes with sodium nitrite followed by oxidative nitration . This method showcases the potential for synthesizing fluorinated nitro compounds, which could be adapted for the synthesis of 5-Fluoro-2-nitroanisole.
Molecular Structure Analysis
While the papers provided do not directly discuss the molecular structure of 5-Fluoro-2-nitroanisole, they do provide insights into the structures of related compounds. For instance, the Ni(II) complexes with 5-nitroorotate ligands demonstrate how nitro and other functional groups can coordinate with metal ions, which could be relevant for understanding the coordination chemistry of 5-Fluoro-2-nitroanisole .
Chemical Reactions Analysis
The photoreaction of 2-fluoro-4-nitroanisole with n-hexylamine, which is structurally similar to 5-Fluoro-2-nitroanisole, results in fluoride and methoxy substitution. This reaction proceeds through different triplet excited states, indicating that the position of the fluoro and nitro groups on the anisole ring can influence the reaction pathway and the nature of the excited states involved . Additionally, the photosubstitution of 2-fluoro-4-nitroanisole with various amines suggests that nitrophenyl ethers, which are related to 5-Fluoro-2-nitroanisole, could serve as useful photoprobes in biochemical applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-nitroanisole can be inferred from related compounds. For example, the complexes of copper(II), nickel(II), and cobalt(II) with fluoronitroanilines exhibit a range of coordination geometries and magnetic properties, which are influenced by the presence of the fluoro and nitro groups . Similarly, the synthesis and characterization of fluorinated benzimidazole-substituted nitronyl nitroxides provide insights into the acidity and redox properties of fluorinated nitro compounds, which could be relevant for understanding the behavior of 5-Fluoro-2-nitroanisole under different conditions .
科学研究应用
癌症研究中的氟化化合物
氟化化合物,例如 5-氟尿嘧啶 (5-FU),在癌症研究和治疗中具有重要应用。虽然没有直接提到 5-氟-2-硝基苯甲醚,但对氟化嘧啶的研究,包括 5-FU,突出了氟化化合物在肿瘤学中的更广泛背景。这些化合物干扰 DNA 合成,展示了它们在缓解晚期癌症中的潜力,特别是在乳腺和胃肠道肿瘤中 (Heidelberger & Ansfield, 1963)。进一步的研究深入探讨了 5-FU 及其类似物的合成方法,强调了氟化中间体在创建有效癌症治疗剂中的作用 (Gmeiner, 2020)。
氟化液晶
氟化化合物的影响延伸到材料科学,特别是在氟化液晶的开发中。由于氟原子的引入,这些材料表现出改变的熔点、中间相形态和光学性质。氟化液晶在显示技术和其他商业用途中有应用,表明 5-氟-2-硝基苯甲醚在合成新型液晶材料中的潜在用途 (Hird, 2007)。
高能材料研究
在高能材料领域,对含硝基化合物(如 5-氟-2-硝基苯甲醚)的研究至关重要。这些研究通常集中在含能材料中硝基化合物的晶体结构、热解和应用,为其在推进剂、炸药和烟火中的潜在用途提供了见解 (Singh & Felix, 2003)。
荧光成像和诊断
氟化化合物在荧光成像和诊断中的应用,尤其是在神经肿瘤手术中,展示了这些分子在增强肿瘤可视化中的用途。虽然与 5-氟-2-硝基苯甲醚没有直接关系,但对术中荧光团的研究,例如 5-氨基乙酰丙酸 (5-ALA) 等,强调了氟化分子在医学成像和癌症手术中的重要性 (Acerbi 等,2022)。
安全和危害
The safety data sheet for 5-Fluoro-2-nitroanisole provides information on its hazards, including that it causes skin irritation, serious eye irritation, and is suspected of causing genetic defects . It also provides precautionary statements, such as obtaining special instructions before use, washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and storing locked up .
属性
IUPAC Name |
4-fluoro-2-methoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c1-12-7-4-5(8)2-3-6(7)9(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKUSVNHZXUEFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381350 | |
| Record name | 5-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-nitroanisole | |
CAS RN |
448-19-1 | |
| Record name | 5-Fluoro-2-nitroanisole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-fluoro-2-methoxy-1-nitro-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


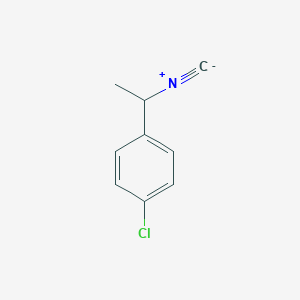
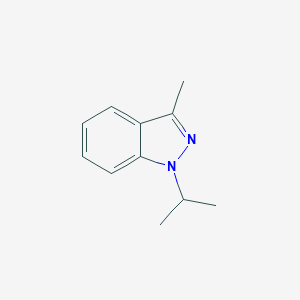
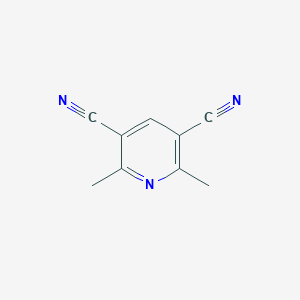
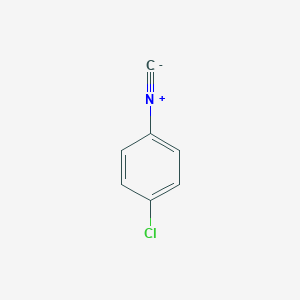
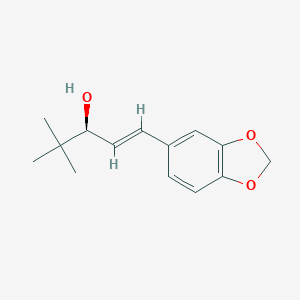


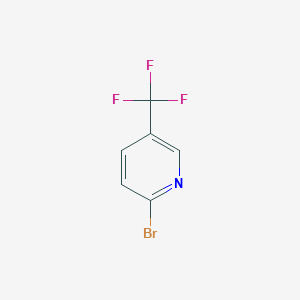
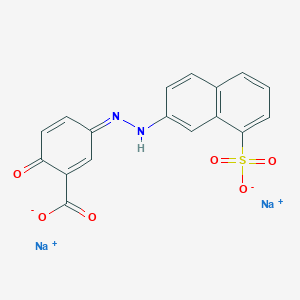
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
